2,2-DIFLUOROETHYL METHACRYLATE
Overview
Description
2,2-Difluoroethyl 2-methylprop-2-enoate is an organic compound that belongs to the family of vinyl esters . It is a versatile material that finds applications in various fields due to its unique properties.
Molecular Structure Analysis
The molecular formula of 2,2-Difluoroethyl 2-methylprop-2-enoate is C6H8F2O2 . The exact molecular weight is 150.04900 .Scientific Research Applications
Environmental Degradation and Toxicity
Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have explored the environmental degradation of polyfluoroalkyl chemicals, highlighting microbial pathways that break down these compounds into perfluoroalkyl acids (PFAAs), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). These degradation processes are crucial for understanding the environmental fate and potential toxicity of fluoroalkyl-containing compounds like 2,2-Difluoroethyl 2-methylprop-2-enoate (Liu & Avendaño, 2013).
Fluoroalkylation in Aqueous Media
Aqueous Fluoroalkylation Reactions : The review on fluoroalkylation reactions in water emphasizes developing environmentally friendly methods to incorporate fluorinated groups into molecules, a principle that can extend to synthesizing and modifying compounds like 2,2-Difluoroethyl 2-methylprop-2-enoate. These advancements contribute to green chemistry by minimizing harmful byproducts and reducing environmental impact (Song et al., 2018).
Environmental Persistence and Regulation
Sources, Fate, and Transport of Perfluorocarboxylates : Research on the environmental behavior of perfluorocarboxylates provides insights into the persistence, bioaccumulation, and global distribution of PFAS, including potential precursors and related compounds. Understanding these aspects is vital for assessing the ecological impact and guiding the regulation of fluoroalkyl-containing substances (Prevedouros et al., 2006).
Toxicological Concerns and Environmental Safety
Perfluorinated Compounds and Immunotoxicity : The immunotoxic effects of perfluorinated compounds, including their ability to affect cell-mediated and humoral immunity, have raised concerns about their safety. These studies underscore the importance of evaluating the health risks associated with exposure to fluoroalkyl compounds, informing safety standards and use practices (Corsini et al., 2014).
Mechanism of Action
Target of Action
It’s known that this compound is used in the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles .
Mode of Action
The compound interacts with its targets (thiol, amine, and alcohol nucleophiles) via a hypervalent iodine strategy . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Result of Action
It’s known that the compound is used in the synthesis of various drugs, including captopril, normorphine, and mefloquine .
Properties
IUPAC Name |
2,2-difluoroethyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-4(2)6(9)10-3-5(7)8/h5H,1,3H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHBCZKGLXRLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557699 | |
Record name | 2,2-Difluoroethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-49-8 | |
Record name | 2,2-Difluoroethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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